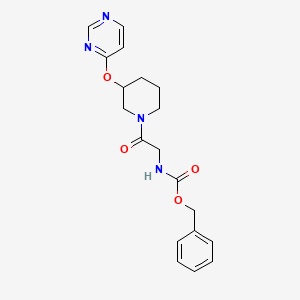

Benzyl (2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c24-18(11-21-19(25)26-13-15-5-2-1-3-6-15)23-10-4-7-16(12-23)27-17-8-9-20-14-22-17/h1-3,5-6,8-9,14,16H,4,7,10-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMZGFXDEQTDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews various studies that highlight its biological properties, including anticancer effects, enzyme inhibition, and neuroprotective activities.

2. Anticancer Activity

Recent research has indicated that derivatives containing piperidine and pyrimidine can exhibit significant anticancer properties. For instance, compounds similar to benzyl carbamate have been shown to inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP1), an enzyme involved in DNA repair mechanisms in cancer cells.

Key Findings:

- Inhibition of PARP1 : Compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on PARP1 activity, which is crucial for cancer cell survival .

- Enhanced Apoptosis : Studies have shown that these compounds enhance the cleavage of PARP1 and increase CASPASE 3/7 activity, leading to enhanced apoptosis in cancer cells .

3. Neuropharmacological Effects

The compound's potential neuroprotective effects are also noteworthy. Research indicates that piperidine derivatives may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

Research Insights:

- Dual Inhibition : Some studies have reported that compounds with a piperidine structure can effectively inhibit both AChE and BuChE, which may contribute to cognitive enhancement and neuroprotection .

- Oxidative Stress Reduction : The introduction of certain substituents has been shown to improve antioxidant properties, further supporting neuroprotective potential .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzyl carbamate derivatives. Various studies have systematically explored how modifications to the piperidine and pyrimidine rings affect potency and selectivity.

Table 1: Structure-Activity Relationship Analysis

| Compound | Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | N-benzyl substitution | 72 | AChE Inhibition |

| Compound B | Pyrimidine ring variation | 45 | PARP1 Inhibition |

| Compound C | Hydroxyl group addition | 30 | Antioxidant Activity |

5. Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

Case Study 1: Cancer Cell Lines

In vitro studies demonstrated that a derivative of benzyl carbamate significantly reduced cell viability in breast cancer cell lines, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Neuroprotection

Animal models treated with piperidine derivatives showed improved cognitive function in memory tests compared to controls, suggesting potential therapeutic applications for Alzheimer's disease.

Comparison with Similar Compounds

(a) Pyranone-Carbamate Derivatives (e.g., Compound 7k)

- Structure : (E)-3-(benzyloxy)-6-methyl-2-(3-(2-oxo-2-(piperidin-1-yl)ethoxy)styryl)-4H-pyran-4-one.

- Key Differences: Replaces the pyrimidin-4-yloxy group with a styryl-pyranone system. Contains a methyl group at the pyranone 6-position, absent in the target compound.

- Activity : Exhibits selective butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.2 µM) and anti-neuroinflammatory effects via TNF-α suppression.

- Physicochemical Properties: Property Compound 7k Target Compound (Inferred) Molecular Weight (Da) 537.24 ~405 (estimated) Melting Point (°C) 117.9–118.1 Not reported Purity (%) 99.35 Not reported

(b) Benzimidazolone-Piperidine Carboxamide (Compound 4)

- Structure : N-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide.

- Key Differences :

- Substitutes the pyrimidin-4-yloxy group with a benzimidazolone ring.

- Uses a carboxamide linker instead of a carbamate.

- Activity : Acts as a potent inhibitor of 8-oxoguanine DNA glycosylase (IC₅₀ = 12 nM), highlighting the impact of heterocyclic substituents on enzyme selectivity.

(a) Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate

- Structure : Features a pyrrolidine ring substituted with a trifluoromethyl-oxadiazole group instead of pyrimidin-4-yloxy.

- Key Differences :

- Pyrrolidine vs. piperidine core alters ring size and conformational flexibility.

- Oxadiazole substituent introduces strong electron-withdrawing properties compared to pyrimidinyloxy.

- Synthetic Relevance : Demonstrates the versatility of carbamate protection in stabilizing amines during heterocyclic functionalization.

(b) Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate

- Structure : Simplified analog lacking the piperidine-pyrimidine system.

- Application : Serves as a key intermediate in peptide synthesis, emphasizing the role of carbamates in preventing undesired side reactions.

Substituent Impact on Bioactivity and Stability

- Pyrimidin-4-yloxy vs. Oxadiazole : The pyrimidine oxygen in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the electron-deficient oxadiazole in.

- Piperidine vs.

- Carbamate vs. Carboxamide : Carbamates generally exhibit higher hydrolytic stability than carboxamides, favoring prolonged in vivo activity.

Q & A

Q. What are the recommended synthetic routes for Benzyl (2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)carbamate, and what reaction conditions yield optimal purity?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the carbamate group via benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) and (2) coupling the pyrimidin-4-yloxy-piperidine moiety using hypervalent iodine reagents (e.g., Cbz-Gly-Pro with indole derivatives). Purification via silica gel chromatography (hexane/ethyl acetate gradients) achieves >95% purity. Key Parameters :

- Anhydrous conditions prevent hydrolysis of intermediates.

- Base (e.g., Et₃N) neutralizes HCl byproducts during carbamate formation.

- Column chromatography resolves stereoisomers or side products.

Table 1 : Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Chloroformate route | Benzyl chloroformate, Et₃N, DCM | 75-85% | >90% | |

| Hypervalent iodine | Cbz-Gly-Pro, 6-trifluoromethylindole | 50% | >95% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in sealed, light-resistant containers at -20°C in a dry, ventilated environment to prevent degradation via hydrolysis or oxidation .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or dermal exposure. Static-free equipment minimizes electrostatic discharge risks during transfer .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the piperidine ring conformation and carbamate linkage (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ m/z calculated vs. observed) with <2 ppm error .

- IR : Detects carbonyl stretching frequencies (1650–1750 cm⁻¹) and pyrimidine C=N bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the pyrimidin-4-yloxy group be resolved?

- Methodological Answer : Conflicting reactivity reports (e.g., susceptibility to nucleophilic attack vs. stability) can be addressed by:

- Controlled Reactivity Studies : Vary pH (2–12), temperature (25–80°C), and solvents (DMSO vs. THF) to assess pyrimidine ring stability.

- Kinetic Monitoring : Use LC-MS to track degradation products under oxidative (H₂O₂) or reductive (NaBH₄) conditions .

- Computational Modeling : Density Functional Theory (DFT) predicts electron density at the pyrimidine N/O atoms to rationalize reactivity .

Q. What strategies optimize coupling efficiency between the piperidine and pyrimidine moieties?

- Methodological Answer :

- Activating Agents : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enhance electrophilicity at the carbonyl, improving coupling yields by 15–20% compared to traditional EDCI .

- Protecting Groups : Use tert-butyl carbamate (Boc) for the piperidine amine to prevent side reactions during pyrimidine coupling. Deprotect with TFA post-synthesis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates but may require post-reaction dialysis to remove traces .

Q. How does the electronic environment of the piperidine ring influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents on the piperidine. Test inhibition of target enzymes (e.g., HIV protease) via fluorescence assays .

- Electrostatic Potential Maps : DFT calculations reveal charge distribution; regions with high electron density (e.g., pyrimidin-4-yloxy oxygen) may enhance hydrogen bonding with biological targets .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale purification .

- Exothermic Reactions : Use jacketed reactors to control temperature during carbamate formation, preventing runaway reactions .

- Yield Optimization : Statistical Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, mixing speed) to maximize yield from 50% to >70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.